2,5-Bis(allyloxy)terephthalohydrazide

Overview

Description

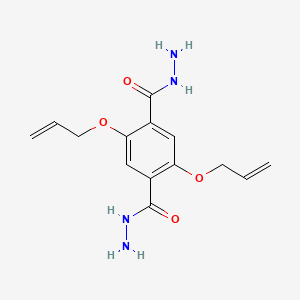

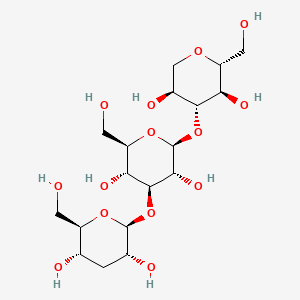

2,5-Bis(allyloxy)terephthalohydrazide is a chemical compound with the molecular formula C14H18N4O4 and a molecular weight of 306.32 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

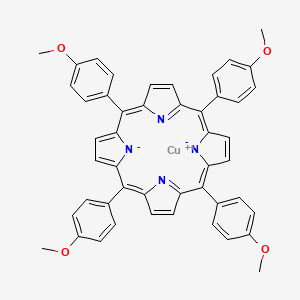

The synthesis of 2,5-Bis(allyloxy)terephthalohydrazide has been used in the creation of flexible coordination polymer networks . These networks have been shown to undergo a plethora of structural transformations when exposed to high pressure . The transformations are driven through organic linkers in a variety of ways, such as bond rotations, rearrangements, and conformational shifts .Molecular Structure Analysis

The InChI code for 2,5-Bis(allyloxy)terephthalohydrazide is 1S/C14H18N4O4/c1-3-5-21-11-7-10 (14 (20)18-16)12 (22-6-4-2)8-9 (11)13 (19)17-15/h3-4,7-8H,1-2,5-6,15-16H2, (H,17,19) (H,18,20) .Physical And Chemical Properties Analysis

2,5-Bis(allyloxy)terephthalohydrazide has a predicted density of 1.231±0.06 g/cm3 .Scientific Research Applications

Fluorescence Probes and Sensors

2,5-Bis(allyloxy)terephthalohydrazide has been utilized as a functional component in covalent organic frameworks (COFs) for selective detection of mercury (II) ions. The material, when appropriately functionalized, acts as a fluorescence probe. Its sensitivity to mercury ions makes it valuable for environmental monitoring and water quality assessment .

Polymer Chemistry and Crosslinking Agents

Due to its allyloxy groups, this compound can serve as a crosslinking agent in polymer chemistry. When incorporated into polymer networks, it enhances mechanical properties, such as tensile strength and elasticity. Researchers have explored its use in creating hydrogels, coatings, and adhesives .

Biomedical Applications

While research is ongoing, 2,5-Bis(allyloxy)terephthalohydrazide shows promise in biomedical applications. Its biocompatibility and ability to form stable linkages with other molecules make it a potential candidate for drug delivery systems, tissue engineering scaffolds, and bioconjugation .

Organic Synthesis and Functional Materials

The compound’s terephthalohydrazide backbone provides a versatile platform for organic synthesis. Researchers have explored its use in designing functional materials, such as liquid crystals, photoresponsive polymers, and supramolecular assemblies. Its allyloxy groups allow for further modification and tailoring of properties .

Photocurable Resins and 3D Printing

2,5-Bis(allyloxy)terephthalohydrazide can be incorporated into photocurable resins used in stereolithography-based 3D printing. Its allyloxy moieties participate in radical polymerization, leading to crosslinked structures. This application finds relevance in rapid prototyping, dental prosthetics, and customized implants .

Analytical Chemistry and Chelating Agents

The compound’s hydrazide groups enable chelation with metal ions. Researchers have explored its use as a chelating agent for metal ion extraction and preconcentration in analytical chemistry. Its selectivity for specific metal ions makes it valuable for trace metal analysis and environmental monitoring .

Safety and Hazards

The safety information for 2,5-Bis(allyloxy)terephthalohydrazide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Relevant Papers The relevant papers include a study on the reversible pressure-induced bond rearrangement of flexible lanthanide 2,5-bis(allyloxy)terephthalate coordination polymer networks , and a study on the application of synthesized 2,5-Bis(allyloxy)terephthalohydrazide functionalized covalent organic framework material as a fluorescence probe for selective detection of Mercury (II) .

properties

IUPAC Name |

2,5-bis(prop-2-enoxy)benzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h3-4,7-8H,1-2,5-6,15-16H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBXIOUJGPOHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1C(=O)NN)OCC=C)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B3069517.png)

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)